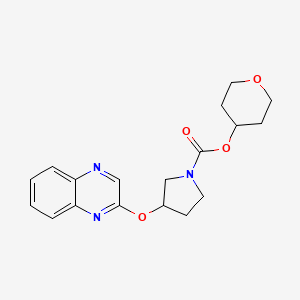

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBSNUGCPEDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)OC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the attachment of the quinoxaline and oxan groups. The synthetic strategies can be categorized into two main approaches:

Ring Construction from Cyclic or Acyclic Precursors: This involves the formation of the pyrrolidine ring from simpler precursors under specific reaction conditions.

Functionalization of Preformed Pyrrolidine Rings: This method involves the modification of preformed pyrrolidine rings to introduce the quinoxaline and oxan groups.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the quinoxaline moiety.

Substitution: Substitution reactions are common, particularly involving the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most notable applications of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting the growth of leukemia cells, such as K562 and HL60, with IC50 values indicating significant potency .

Table 1: Cytotoxicity Data of Quinoxaline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Quinoxaline Derivative A | K562 | 3.5 | |

| Quinoxaline Derivative B | HL60 | 4.5 | |

| Oxan-4-yl Compound | U937 | TBD | Current Study |

Enzyme Inhibition

2.1 Phosphodiesterase Inhibition

This compound and its analogs have been investigated for their ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. Compounds that inhibit these enzymes can potentially be used to treat diseases such as asthma and erectile dysfunction by enhancing cyclic nucleotide levels .

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Targeted | Inhibition Type | Reference |

|---|---|---|---|

| Compound X | PDE10 | Competitive | |

| Oxan-4-yl Compound | PDE5 | TBD | Current Study |

Antiviral Properties

3.1 Hepatitis C Virus Inhibitors

Research has indicated that compounds similar to this compound may exhibit antiviral properties, particularly against the hepatitis C virus. The development of such inhibitors is crucial in combating viral infections that pose significant public health challenges .

Case Studies

4.1 Case Study on Antileukemic Activity

A detailed study was conducted to evaluate the antileukemic activity of a novel pyrrolo[1,2-a]quinoxaline derivative, which shares structural similarities with this compound. The compound was synthesized and tested against multiple leukemia cell lines, showing promising cytotoxic effects and lower toxicity towards normal cells .

Table 3: Summary of Case Study Findings

| Parameter | Result |

|---|---|

| Cell Lines Tested | K562, HL60, U937 |

| IC50 Range (μM) | 3.5 - 15 |

| Normal Cell Toxicity (IC50) | >35 |

Mechanism of Action

The mechanism of action of Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are categorized by their heterocyclic substituents, ester groups, and pyrrolidine modifications. Below is a comparative analysis based on structural and functional features:

Key Observations:

- Heterocycle Impact: Quinoxaline’s dual nitrogen atoms (vs. pyridine or quinoline) may improve binding to biological targets like kinases or nucleic acids .

- Carboxylic acid derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit higher solubility but lower membrane permeability .

- Synthetic Routes : Similar to methods in , the target compound’s synthesis likely involves acyl chloride intermediates for esterification, though specific protocols are undocumented in the provided evidence.

Structural and Functional Analysis

- Quinoxaline vs. Pyridine/Quinoline: Quinoxaline’s extended π-system and dual nitrogens enable stronger π-π stacking and hydrogen bonding, critical for interactions with aromatic residues in enzyme active sites . Pyridine derivatives () lack this complexity, reducing binding affinity in some contexts.

- Ester Group Dynamics : The oxan-4-yl group’s steric bulk and oxygen atom may confer metabolic resistance compared to tert-butyl esters, which are prone to enzymatic hydrolysis. This could prolong the compound’s half-life in vivo .

- Pyrrolidine vs. Pyrrolidone: The pyrrolidine ring in the target compound is non-planar, favoring conformational diversity, while pyrrolidone derivatives () adopt a planar lactam structure, limiting rotational freedom .

Biological Activity

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and relevant data tables.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- CAS Number : 1903439-85-9

- SMILES Notation : O=C(N1CCC(C1)Oc1ccccn1)OC1CCOCC1

Synthesis and Derivatives

Recent studies have explored various synthetic routes for producing quinoxaline derivatives, which often exhibit enhanced biological activities. For instance, derivatives of quinoxaline have been synthesized that show promising anticancer properties with low IC50 values against various cancer cell lines, such as HCT-116 and MCF-7 .

Anticancer Properties

Several studies have demonstrated the anticancer potential of quinoxaline derivatives. For example, compounds derived from quinoxaline exhibited significant cytotoxicity against HeLa cells with IC50 values as low as 10.46 μM/mL . In another study, quinoxaline derivatives showed IC50 values of 1.9 µg/mL against HCT-116 cells, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular pathways. Studies on related quinoxaline compounds have revealed their role as inhibitors of tyrosine kinases, which are critical in cancer cell proliferation and survival . For instance, two novel quinoxaline-based inhibitors demonstrated high efficacy in controlling tumor size in lymphoma models .

Study on Quinoxaline Derivatives

A recent study evaluated a series of quinoxaline derivatives for their anticancer activity. The findings indicated that certain compounds had a pronounced effect on tumor growth inhibition in vivo. The study reported thermal shifts and cellular EC50 values for these compounds, showcasing their binding affinity and biological effectiveness (see Table 1).

| Compound | Type of Binding | Thermal Shift (°C) | Cellular EC50 (nM) |

|---|---|---|---|

| 1 | I 1/2 | 11.2 | 5.4 |

| 2 | II | 14.3 | 89 |

| 8a | II | 17.3 | 360 |

| 8b | II | 19.3 | 1100 |

Q & A

Q. What are the recommended safety protocols for handling Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Engineering Controls : Conduct experiments in a fume hood to mitigate inhalation risks. Ensure proper ventilation and spill containment measures.

- Emergency Procedures : In case of exposure, follow first-aid measures outlined in SDS documents, such as rinsing skin/eyes with water and seeking medical attention. Maintain access to emergency contact numbers provided by suppliers (e.g., Key Organics Limited) .

Q. How can researchers optimize the synthesis of pyrrolidine-carboxylate derivatives like this compound?

Methodological Answer:

- Diastereoselective Synthesis : Utilize methods similar to methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, where stereochemical control is achieved via chiral auxiliaries or catalysts. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to favor the desired diastereomer .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Monitor purity via HPLC or TLC using UV-active quinoxaline moieties for detection .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidine ring conformation, quinoxaline substitution pattern, and ester linkage. Coupling constants in -NMR can reveal stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar derivatives .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) of the carboxylate ester (1700–1750 cm) and quinoxaline C-N vibrations (1500–1600 cm) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Focus on the quinoxaline moiety’s π-π stacking potential and the pyrrolidine ring’s conformational flexibility .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate with experimental IC data from analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data for quinoxaline-pyrrolidine hybrids?

Methodological Answer:

- Batch Reproducibility : Ensure synthetic consistency by standardizing reaction conditions and characterizing intermediates (e.g., via -NMR). Variations in stereochemistry or impurities (e.g., unreacted starting materials) can skew bioassay results .

- Bioassay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm activity. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or culture conditions .

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., CYP450-mediated hydroxylation) and ester hydrolysis .

- Forced Degradation Studies : Expose the compound to heat, light, acidic/alkaline conditions, and oxidizers (e.g., HO). Monitor degradation products using stability-indicating HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.